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Compound of Interest

Compound Name: Molybdenumhexacarbonyl

Cat. No.: B083779 Get Quote

Welcome to the technical support center for mitigating impurities in molybdenum films

deposited by Chemical Vapor Deposition (CVD) using the Molybdenum Hexacarbonyl

(Mo(CO)6) precursor. This resource is designed for researchers, scientists, and drug

development professionals to troubleshoot common issues and access frequently asked

questions regarding their experiments.

Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the deposition

of molybdenum films.

Issue 1: High Carbon and Oxygen Content in the
Molybdenum Film
Symptoms:

The deposited film is identified as molybdenum oxycarbide (MoCxOy) instead of pure

molybdenum.[1][2]

Poor electrical conductivity of the film.

Film exhibits poor adhesion to the substrate.

Possible Causes:
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Incomplete Decomposition of Mo(CO)6: At lower deposition temperatures (100-250 °C), the

decarbonylation of Mo(CO)6 can be incomplete, leading to the incorporation of carbon and

oxygen from the carbonyl ligands into the film.[2][3]

Reaction with Residual Gases: Residual water vapor or oxygen in the CVD chamber can

react with the precursor and the growing film, leading to oxide formation.

Precursor-Substrate Interaction: The interaction between Mo(CO)6 and the substrate surface

can influence the nucleation and growth, sometimes favoring the formation of oxycarbides.

Solutions:

Increase Deposition Temperature: Higher temperatures (above 250 °C) promote more

complete decomposition of the Mo(CO)6 precursor.[2] However, this can sometimes lead to

increased surface roughness.[4][5]

Introduce a Co-reactant:

Hydrogen (H2): While introducing hydrogen as a co-reactant might seem intuitive to

reduce oxygen, studies have shown it has little effect on the film composition and growth

kinetics when used directly with Mo(CO)6.[2][3]

Ammonia (NH3): The addition of an ammonia co-flow can inhibit nucleation on oxide

surfaces and can be used for area-selective deposition.[6][7] It can also lead to the

formation of molybdenum carbonitride (MoCxNy) films.[8]

Two-Step Deposition and Reduction Process: This is a highly effective method to obtain pure

molybdenum films.

Deposit a carbon-free molybdenum oxide (MoO3) film using Mo(CO)6 and an oxidant like

ozone (O3).[2][3][7]

Subsequently, reduce the MoO3 film to metallic molybdenum in a hydrogen atmosphere at

elevated temperatures.[2][3]

Issue 2: Poor Film Adhesion and Cracking
Symptoms:
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The film delaminates or peels off the substrate.

Visible cracks appear in the film, especially after post-deposition annealing.[2][7]

Possible Causes:

High Internal Stress: Mismatched coefficients of thermal expansion between the

molybdenum film and the substrate can induce stress during cooling, leading to cracking.

Contaminated Substrate Surface: An unclean substrate surface can result in poor nucleation

and adhesion of the film.

High-Temperature Annealing: While effective for reduction, high-temperature annealing (e.g.,

450 °C for reduction of MoO3) can cause film cracking.[2][7]

Solutions:

Substrate Cleaning: Ensure a thorough pre-deposition cleaning of the substrate to remove

any organic or particulate contamination.

Optimize Annealing Temperature: Gradually increase the annealing temperature and hold for

a specific duration to minimize thermal shock. The degree of reduction of MoO3 to metallic

Mo increases with temperature.[2][7]

Use of a Seed Layer: Depositing a thin seed layer, such as molybdenum nitride, can improve

the nucleation and crystallinity of the subsequent molybdenum film.[4][9]

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in molybdenum films deposited from Mo(CO)6?

The primary source of impurities is the Mo(CO)6 precursor itself. The carbonyl (CO) ligands

can incompletely decompose, leading to the incorporation of both carbon (C) and oxygen (O)

into the film, often forming molybdenum oxycarbide (MoCxOy).[1][2] Reactive carbon radicals

from the pyrolysis of the precursor can also lead to unintentional carbon co-deposition.[10]

Q2: How does the deposition temperature affect the purity of the molybdenum film?
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Deposition temperature plays a crucial role. At lower temperatures (100-250 °C), the

decomposition of Mo(CO)6 is often incomplete, resulting in higher levels of carbon and oxygen

impurities.[2] Increasing the temperature generally improves purity by promoting complete

decarbonylation. However, very high temperatures can negatively impact other film properties

like surface roughness.[5]

Q3: Can I use hydrogen as a reducing agent during the CVD process with Mo(CO)6 to get pure

molybdenum?

While it seems logical, introducing molecular hydrogen (H2) as a co-reactant during the CVD of

Mo(CO)6 has been shown to have minimal impact on preventing the formation of molybdenum

oxycarbide.[1][2] A more effective approach is a two-step process: first depositing molybdenum

oxide and then reducing it with hydrogen.[2][3]

Q4: What is the two-step process for obtaining high-purity molybdenum films?

The two-step process involves:

Deposition of Molybdenum Oxide (MoO3): An Atomic Layer Deposition (ALD) or CVD

process is used to grow a carbon-free MoO3 film using Mo(CO)6 and a strong oxidant like

ozone (O3).[2][3][7]

Reduction to Metallic Molybdenum: The MoO3 film is then annealed in a hydrogen (H2) or

atomic hydrogen (at-H) atmosphere at temperatures between 150 and 450 °C to reduce it to

metallic molybdenum.[2][7]

Q5: How does ammonia (NH3) affect the deposition process?

Ammonia can be used as a co-reactant with Mo(CO)6. Its effects include:

Area-Selective Deposition: NH3 can inhibit the nucleation of molybdenum-containing films on

oxide surfaces like SiO2, allowing for selective growth on other materials.[6][7]

Formation of Molybdenum Carbonitride (MoCxNy): The use of ammonia can lead to the

incorporation of nitrogen into the film, forming molybdenum carbonitride.[8] The composition

of the film can be controlled by varying the NH3 pressure and substrate temperature.[8]
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Data Presentation
Table 1: Effect of Deposition Temperature on Film Composition (Direct CVD from Mo(CO)6)

Deposition
Temperature
(°C)

Precursor
Resulting Film
Composition

Key
Observation

Reference

100 - 250 Mo(CO)6

Molybdenum

Oxycarbide

(MoCxOy)

Incomplete

decarbonylation

leads to high C

and O impurities.

[2][3]

> 250 Mo(CO)6

Metallic

Molybdenum

with C/O

impurities

Purity improves

but impurities

may still be

present.

[2]

Table 2: Influence of Ammonia Co-flow on MoCxNy Film Composition

Substrate
Temperature
(°C)

Mo(CO)6
Pressure
(mTorr)

NH3 Pressure
(mTorr)

Resulting Film
Composition

Reference

200 0.01 0.3 MoC0.48N0.20 [8]

200 0.01 3.3 MoC0.36N0.33 [8]

150 0.01 2 MoC0.50N0.30 [8]

300 0.01 2 MoC0.12N0.40 [8]

Experimental Protocols
Protocol 1: Two-Step Deposition of Metallic Molybdenum
via MoO3 Reduction
This protocol describes a method to obtain high-purity molybdenum films by first depositing

molybdenum oxide and then reducing it.
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Part A: Deposition of Molybdenum Oxide (MoO3)

Substrate Preparation: Clean the substrate (e.g., thermally grown SiO2) thoroughly.

Deposition Parameters:

Precursor: Molybdenum Hexacarbonyl (Mo(CO)6)

Oxidant: Ozone (O3)

Deposition Temperature: Typically within the ALD window of 150-175 °C.[2]

Pulse Sequence (for ALD):

Mo(CO)6 pulse (e.g., 1 second)

N2 purge (e.g., 15 seconds)

O3 pulse (e.g., 29 seconds)

N2 purge (e.g., 15 seconds)

Process: Cycle the pulse sequence until the desired MoO3 film thickness is achieved.

Part B: Reduction of MoO3 to Metallic Mo

Annealing Environment: Introduce atomic hydrogen (at-H) or molecular hydrogen (H2) into

the chamber.

Annealing Temperature: Heat the MoO3-coated substrate to a temperature between 150 °C

and 450 °C. The degree of reduction increases with temperature.[2][7]

Annealing Duration: Hold at the set temperature for a sufficient time (e.g., 30 minutes) to

ensure complete reduction.[2]

Cooling: Cool the substrate down in an inert atmosphere.

Visualizations
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Step 1: MoO3 Deposition Step 2: Reduction to Metallic Mo Final Product

Substrate Preparation ALD/CVD of MoO3
(Mo(CO)6 + O3)

Hydrogen Annealing
(150-450°C)

Transfer to
Reduction Chamber High-Purity

Molybdenum Film

Click to download full resolution via product page

Caption: Workflow for the two-step deposition of high-purity molybdenum films.
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Caption: Troubleshooting logic for high impurity content in molybdenum films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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